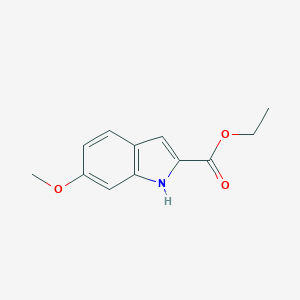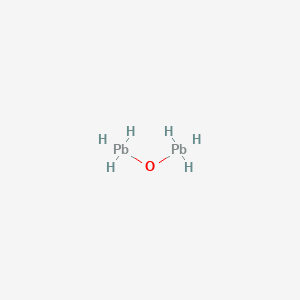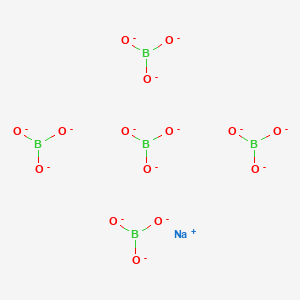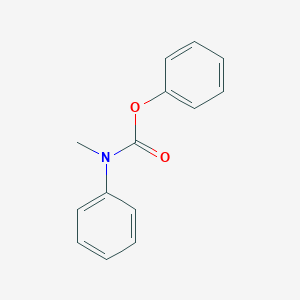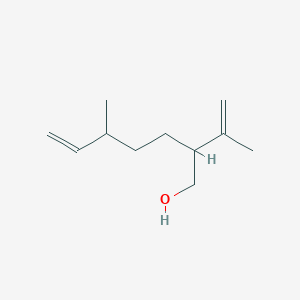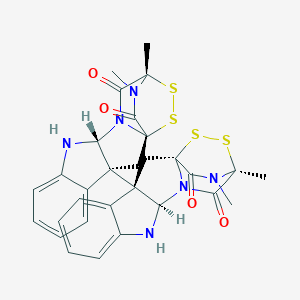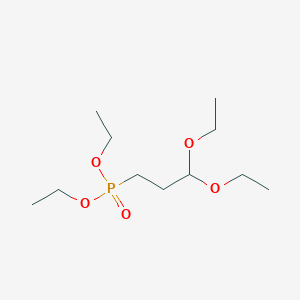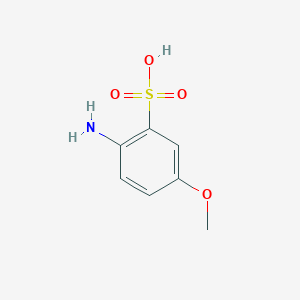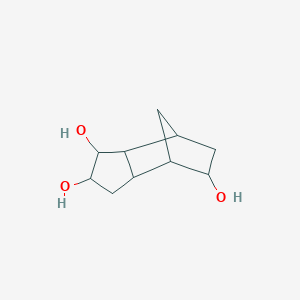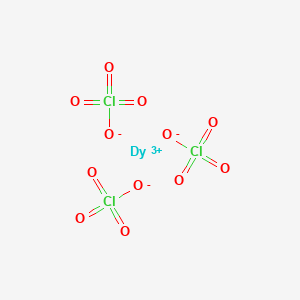
2-Aminotridecane
Overview
Description
2-Aminotridecane (2-AT) is a synthetic organic compound that has recently gained significant attention in the scientific community due to its unique properties and wide range of applications. 2-AT is an aliphatic amine, meaning it contains both an amine group and an alkyl group. It is a colorless liquid with a boiling point of about 70°C and a molecular weight of about 160 g/mol. 2-AT has been used in numerous scientific applications such as drug synthesis, biochemistry, and organic chemistry. It has also been used in various laboratory experiments to study its biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Effects : 2-Aminotridecane, especially its addition salts with substituted phenols, demonstrates significant antifungal activity against Candida albicans. The most active compounds were the this compound salts with 2,4,5-trichlorophenol and 2-chloro-4-nitrophenol, which showed both fungistatic and fungicidal properties. These findings indicate its potential as an antimicrobial agent (Čapek, Šimek, Leiner, & Weichet, 2008).
Medicinal Chemistry Applications : The 2-aminothiazole core, related to this compound, is a vital pharmacophore in medicinal chemistry. It has been utilized in drugs with anticancer, antitumor, antidiabetic, and anticonvulsant activities. This core structure is present in market drugs like Famotidine, Cefdinir, and Meloxcam, highlighting its importance in drug discovery research (Das, Sikdar, & Bairagi, 2016).
Antifungal Activity Potentiation : Efforts to enhance the antifungal activity of this compound by creating additive salts with various substituted phenols have been studied. These compounds, particularly with 2,4-dichloro-3,5-dimethylphenol and 2-chloro-4-nitro-5-bromophenol, showed promising results in increasing the antifungal activity (Čapek & Leiner, 2008).
Nucleic Acid Duplexes Modification : 2'-Amino-Locked Nucleic Acids (LNAs) are used in nanotechnology and biomedical applications. The incorporation of 2'-amino-LNA nucleotides into nucleic acids forms functional assemblies. These have applications in sensing DNA and RNA targets, and in the development of diagnostic probes and therapeutic agents (Astakhova & Wengel, 2014).
properties
IUPAC Name |
tridecan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13H,3-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLHZVGJULAEJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880757 | |
| Record name | 1-methyldodecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13205-57-7 | |
| Record name | 2-Aminotridecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013205577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-methyldodecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the research focus of the provided papers?
A1: The provided research papers primarily focus on the antifungal activity of a specific compound: the 2-aminotridecane salt of 2-chloronitrophenol. One study directly compares its efficacy against fungal growth to Hexadecyl [].
Q2: What is known about the antifungal activity of this compound salt of 2-chloronitrophenol?
A2: While the exact mechanism of action is not detailed in the provided abstracts, the research suggests that the this compound salt of 2-chloronitrophenol exhibits antifungal properties []. Its efficacy is compared to Hexadecyl, indicating a potential structure-activity relationship study [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
